molecular formula C32H44N4O B10758921 (R)-Tacrine(10)-hupyridone

(R)-Tacrine(10)-hupyridone

Cat. No.: B10758921
M. Wt: 500.7 g/mol
InChI Key: ROTFGKJJMRTWBD-HHHXNRCGSA-N
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Description

®-Tacrine(10)-hupyridone is a small molecule belonging to the class of organic compounds known as acridines. These compounds contain a linear tricyclic heterocycle consisting of two benzene rings joined by a pyridine ring.

Preparation Methods

Industrial production methods for ®-tacrine(10)-hupyridone would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

®-Tacrine(10)-hupyridone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-tacrine(10)-hupyridone may yield quinone derivatives, while reduction may yield hydroquinone derivatives .

Scientific Research Applications

Mechanism of Action

®-Tacrine(10)-hupyridone exerts its effects primarily through the inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. By inhibiting acetylcholinesterase, ®-tacrine(10)-hupyridone increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

The molecular targets of ®-tacrine(10)-hupyridone include the active site of acetylcholinesterase, where it binds and prevents the enzyme from interacting with acetylcholine. This inhibition is thought to involve interactions with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

®-Tacrine(10)-hupyridone is similar to other acetylcholinesterase inhibitors, such as tacrine and donepezil. it is unique in its structure, which combines the acridine moiety with the hupyridone group. This unique structure may confer specific advantages, such as increased potency or selectivity for acetylcholinesterase .

Similar compounds include:

Properties

Molecular Formula

C32H44N4O

Molecular Weight

500.7 g/mol

IUPAC Name

(5R)-5-[10-(1,2,3,4-tetrahydroacridin-9-ylamino)decylamino]-5,6,7,8-tetrahydro-1H-quinolin-2-one

InChI

InChI=1S/C32H44N4O/c37-31-21-20-24-27(18-13-19-28(24)36-31)33-22-11-5-3-1-2-4-6-12-23-34-32-25-14-7-9-16-29(25)35-30-17-10-8-15-26(30)32/h7,9,14,16,20-21,27,33H,1-6,8,10-13,15,17-19,22-23H2,(H,34,35)(H,36,37)/t27-/m1/s1

InChI Key

ROTFGKJJMRTWBD-HHHXNRCGSA-N

Isomeric SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCCCCN[C@@H]4CCCC5=C4C=CC(=O)N5

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCCCCNC4CCCC5=C4C=CC(=O)N5

Origin of Product

United States

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